N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide
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Overview
Description
N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Introduction of the But-2-ynamide Moiety: The but-2-ynamide group is added through nucleophilic substitution reactions involving propargyl halides and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring and the but-2-ynamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted oxazole derivatives .
Scientific Research Applications
N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, leading to modulation of their activity . The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the but-2-ynamide group, in particular, allows for unique interactions and reactivity compared to other oxazole derivatives .
Properties
IUPAC Name |
N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-5-12(15)13-6-7-16-9-11-8-10(4-2)14-17-11/h8H,4,6-7,9H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNRNVXWRZVZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)COCCNC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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